molecular formula C21H21NO4 B2773972 (1,3-Dioxoisoindolin-2-yl) 2-(4-isobutylphenyl)propanoate CAS No. 2140889-61-6

(1,3-Dioxoisoindolin-2-yl) 2-(4-isobutylphenyl)propanoate

Cat. No.: B2773972
CAS No.: 2140889-61-6
M. Wt: 351.402
InChI Key: BLTRYGIOMYBGNH-UHFFFAOYSA-N
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Description

(1,3-Dioxoisoindolin-2-yl) 2-(4-isobutylphenyl)propanoate is a chemical compound with the molecular formula C21H21NO4 and a molecular weight of 351.4 g/mol . This compound is known for its unique structure, which includes a dioxoisoindolinyl group and an isobutylphenyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of (1,3-Dioxoisoindolin-2-yl) 2-(4-isobutylphenyl)propanoate typically involves the reaction of 2-(4-isobutylphenyl)propanoic acid with phthalic anhydride under specific conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(1,3-Dioxoisoindolin-2-yl) 2-(4-isobutylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(1,3-Dioxoisoindolin-2-yl) 2-(4-isobutylphenyl)propanoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.

    Biology: Researchers use this compound to study its effects on biological systems, including its potential as a pharmaceutical agent.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: This compound is used in the production of various materials and chemicals, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of (1,3-Dioxoisoindolin-2-yl) 2-(4-isobutylphenyl)propanoate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(1,3-Dioxoisoindolin-2-yl) 2-(4-isobutylphenyl)propanoate can be compared with other similar compounds, such as:

  • 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate
  • 1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate
  • 1,3-Dioxoisoindolin-2-yl 2-(4-bromophenyl)acetate

These compounds share a similar dioxoisoindolinyl structure but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in its specific isobutylphenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-[4-(2-methylpropyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-13(2)12-15-8-10-16(11-9-15)14(3)21(25)26-22-19(23)17-6-4-5-7-18(17)20(22)24/h4-11,13-14H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTRYGIOMYBGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140889-61-6
Record name 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(2-methylpropyl)phenyl]propanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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